{6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride {6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 2091952-85-9
VCID: VC5015072
InChI: InChI=1S/C8H13ClO3S/c9-13(10,11)5-7-4-8(6-12-7)2-1-3-8/h7H,1-6H2
SMILES: C1CC2(C1)CC(OC2)CS(=O)(=O)Cl
Molecular Formula: C8H13ClO3S
Molecular Weight: 224.7

{6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride

CAS No.: 2091952-85-9

Cat. No.: VC5015072

Molecular Formula: C8H13ClO3S

Molecular Weight: 224.7

* For research use only. Not for human or veterinary use.

{6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride - 2091952-85-9

Specification

CAS No. 2091952-85-9
Molecular Formula C8H13ClO3S
Molecular Weight 224.7
IUPAC Name 6-oxaspiro[3.4]octan-7-ylmethanesulfonyl chloride
Standard InChI InChI=1S/C8H13ClO3S/c9-13(10,11)5-7-4-8(6-12-7)2-1-3-8/h7H,1-6H2
Standard InChI Key WHXGJRGHWKAILA-UHFFFAOYSA-N
SMILES C1CC2(C1)CC(OC2)CS(=O)(=O)Cl

Introduction

Structural Identification and Nomenclature

Core Architecture

The compound’s defining feature is its 6-oxaspiro[3.4]octane scaffold, a bicyclic system comprising a tetrahydrofuran ring (oxygen at position 6) fused to a cyclobutane moiety via a spiro junction at carbon 7. The methanesulfonyl chloride group (–SO₂Cl) is appended to the spiro carbon, creating a sterically congested electrophilic center .

Table 1: Reported Molecular Identifiers

PropertyChemsrc ChemBK
CAS Number2287312-80-32091952-85-9
Molecular FormulaC₈H₁₁ClO₄SC₈H₁₃ClO₃S
Molecular Weight238.69 g/mol224.71 g/mol
Key Functional GroupsSpirocyclic ether, sulfonyl chlorideSpirocyclic ether, sulfonyl chloride

The variance in molecular formulas suggests potential differences in hydration states or stereochemical assignments. For instance, the Chemsrc entry includes an additional oxygen atom, possibly indicating a ketone or epoxide subgroup absent in the ChemBK structure .

Synthesis and Derivatization

Synthetic Routes

The synthesis of {6-oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride is inferred from analogous spirocyclic sulfonyl halides. A 2025 study detailed the preparation of 7-(iodomethyl)-6-oxaspiro[3.4]octane, which undergoes nucleophilic displacement with sulfonyl chlorides. Key steps include:

  • Spirocyclization: Cyclization of γ,δ-epoxy alcohols under acidic conditions forms the oxaspiro[3.4]octane core.

  • Halogenation: Iodination at the spiro carbon using HI or I₂ in the presence of PPh₃ .

  • Sulfonylation: Reaction of the iodomethyl intermediate with sulfur dioxide and chlorine gas yields the sulfonyl chloride .

Table 2: Representative Synthetic Pathway

StepReagents/ConditionsIntermediate/Product
1H₂SO₄, THF, 0°C → rtEpoxy alcohol → Spirocyclic ether
2HI, PPh₃, CH₂Cl₂, −20°C7-(Iodomethyl)-6-oxaspiro[3.4]octane
3SO₂(g), Cl₂(g), DMF, 40°CTarget sulfonyl chloride

Functionalization Strategies

The sulfonyl chloride group enables diverse derivatization:

  • Nucleophilic substitution: Amines or alcohols displace chloride to form sulfonamides or sulfonate esters .

  • Cross-coupling: Palladium-catalyzed reactions introduce aryl or heteroaryl groups at the sulfonyl center .

Physicochemical Properties

Experimental data for {6-oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride are sparse, but its fluoride analog offers predictive insights:

Table 3: Inferred Physicochemical Profile

PropertyValue (Chloride)Fluoride Analog
Physical StateLiquid (predicted)Liquid
Boiling PointNot reportedNot reported
StabilityMoisture-sensitiveHygroscopic
SolubilityPolar aprotic solventsDMSO, DMF

The compound’s reactivity is dominated by the electrophilic sulfonyl chloride group, necessitating anhydrous handling and low-temperature storage .

Applications in Medicinal Chemistry

Drug Discovery Intermediates

{6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride is pivotal in constructing spirocyclic pharmacophores. A 2016 patent disclosed fumagillol-derived spirocycles for obesity treatment, where sulfonyl chlorides act as leaving groups in SN2 reactions.

Bioconjugation

The sulfonyl chloride’s affinity for amine residues facilitates protein labeling. For example, it conjugates with lysine side chains in antibodies to create targeted drug conjugates .

Future Directions

Analytical Characterization

High-resolution mass spectrometry (HRMS) and X-ray crystallography are needed to resolve structural ambiguities between reported CAS entries .

Expanded Synthetic Utility

Exploration of enantioselective synthesis could yield chiral spirocycles for asymmetric catalysis or enantiopure pharmaceuticals .

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